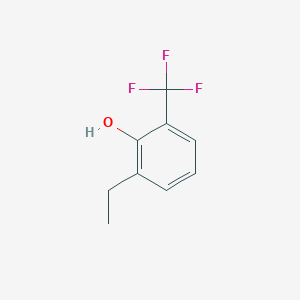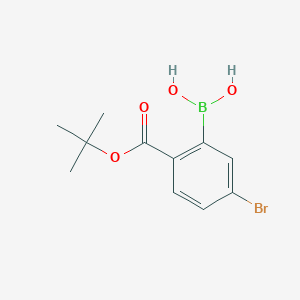![molecular formula C7H9ClN2O B14853114 3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B14853114.png)
3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine is a heterocyclic compound that features a unique fusion of pyrazole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chloromethyl ketones with hydrazines, followed by cyclization to form the pyrazole ring. The oxazine ring is then formed through a subsequent cyclization step involving an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO) or ethanol, and catalysts when necessary .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[5,1-C][1,4]oxazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the nature of the target and the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine include other pyrazolo[5,1-C][1,4]oxazine derivatives, as well as related heterocycles such as pyrazolopyrimidines and pyrazolopyridines .
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the chloromethyl group, which provides unique reactivity and potential for further functionalization. This makes it a valuable scaffold for the development of new compounds with tailored properties .
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-(chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C7H9ClN2O/c8-3-6-4-9-10-1-2-11-5-7(6)10/h4H,1-3,5H2 |
InChI Key |
OPMLUSHHFMDBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C=NN21)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-tert-butylphenyl)acrylamide](/img/structure/B14853046.png)



![15,19-Diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene](/img/structure/B14853066.png)





![6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride](/img/structure/B14853099.png)

